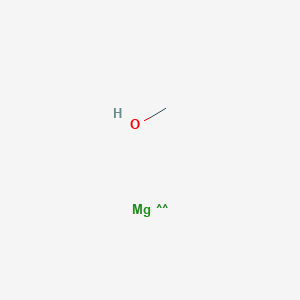
Methanol--magnesium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanol–magnesium (1/1) is a compound formed by the combination of methanol and magnesium in a 1:1 molar ratio. Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH. Magnesium is a lightweight, silvery-white metal with the chemical symbol Mg. The combination of these two substances results in a compound that has unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Methanol–magnesium (1/1) can be synthesized through several methods. One common method involves the reaction of magnesium metal with methanol. This reaction typically occurs under anhydrous conditions to prevent the formation of magnesium hydroxide. The reaction can be represented as follows:
Mg+CH3OH→CH3OMg+H2
Industrial Production Methods
Industrial production of methanol–magnesium (1/1) often involves the use of magnesium turnings or powder and anhydrous methanol. The reaction is carried out in a controlled environment to ensure the purity of the product. The reaction is exothermic, and the temperature is carefully monitored to prevent any side reactions.
化学反应分析
Types of Reactions
Methanol–magnesium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and formaldehyde.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: Methanol–magnesium (1/1) can participate in substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with methanol–magnesium (1/1) include halides, carbonyl compounds, and acids. The reactions are typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products Formed
The major products formed from reactions involving methanol–magnesium (1/1) include magnesium salts, alcohols, and hydrocarbons. For example, the reaction with a carbonyl compound can produce an alcohol.
科学研究应用
Methanol–magnesium (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Grignard reagents.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Methanol–magnesium (1/1) is used in the development of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It is used in the production of various chemicals, including formaldehyde and other alcohols.
作用机制
The mechanism of action of methanol–magnesium (1/1) involves the interaction of the magnesium ion with various molecular targets. Magnesium acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic synthesis. The methanol group can participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
相似化合物的比较
Methanol–magnesium (1/1) can be compared with other similar compounds, such as:
Ethanol–magnesium (1/1): Similar to methanol–magnesium (1/1), but with ethanol instead of methanol.
Methanol–calcium (1/1): Similar to methanol–magnesium (1/1), but with calcium instead of magnesium.
The uniqueness of methanol–magnesium (1/1) lies in its specific reactivity and applications, particularly in the formation of Grignard reagents and its use in organic synthesis.
Conclusion
Methanol–magnesium (1/1) is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important reagent in scientific research and industrial processes.
属性
CAS 编号 |
651353-38-7 |
|---|---|
分子式 |
CH4MgO |
分子量 |
56.35 g/mol |
InChI |
InChI=1S/CH4O.Mg/c1-2;/h2H,1H3; |
InChI 键 |
TZNULHNPXDZANP-UHFFFAOYSA-N |
规范 SMILES |
CO.[Mg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


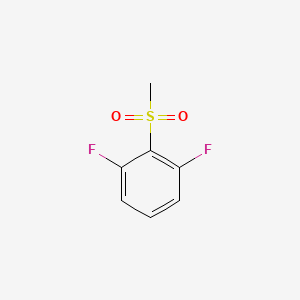
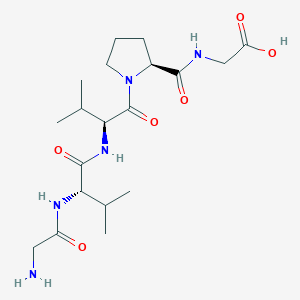
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)
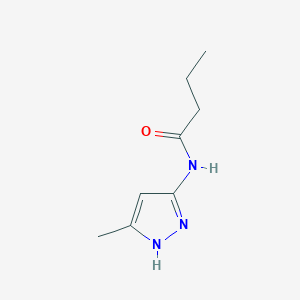
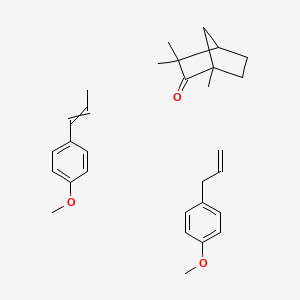
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
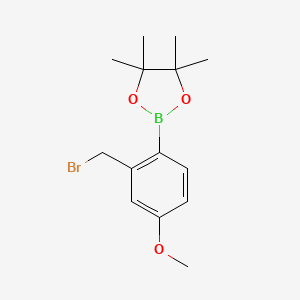
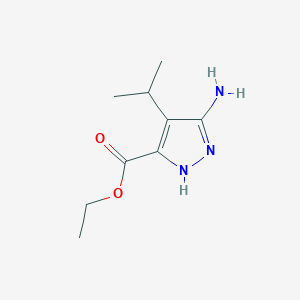
![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)

![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)
